2-(2-Bromoethyl)-5-ethylpyridine
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Overview
Description
2-(2-Bromoethyl)-5-ethylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromoethyl group attached to the second carbon and an ethyl group attached to the fifth carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-5-ethylpyridine can be achieved through several methodsThe reaction typically requires the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)-5-ethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to yield the corresponding ethylpyridine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, and alkoxide under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives .
Scientific Research Applications
2-(2-Bromoethyl)-5-ethylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)-5-ethylpyridine involves its interaction with molecular targets through its functional groups. The bromoethyl group can participate in nucleophilic substitution reactions, while the pyridine ring can engage in coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological targets .
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromoethyl)pyridine: Lacks the ethyl group at the fifth position, making it less sterically hindered.
2-(2-Bromoethyl)-3-ethylpyridine: Has the ethyl group at the third position, which may affect its reactivity and binding properties
Uniqueness
2-(2-Bromoethyl)-5-ethylpyridine is unique due to the specific positioning of the bromoethyl and ethyl groups, which can influence its chemical reactivity and interactions with other molecules. This unique structure makes it a valuable compound for targeted synthesis and applications in various fields .
Properties
IUPAC Name |
2-(2-bromoethyl)-5-ethylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-2-8-3-4-9(5-6-10)11-7-8/h3-4,7H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULBPTXIKNIPJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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